molecular formula C15H14F3N5OS B2404475 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1005566-12-0

3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2404475
CAS No.: 1005566-12-0
M. Wt: 369.37
InChI Key: YZTJAEOWEWCUBT-UHFFFAOYSA-N
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Description

3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines This compound features a pyrazole ring, a thieno[2,3-b]pyridine core, and various substituents, including an amino group, a trifluoromethyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the pyrazole ring followed by the formation of the thieno[2,3-b]pyridine core. Common synthetic routes include:

  • Condensation Reactions: : The initial step often involves the condensation of appropriate precursors to form the pyrazole ring.

  • Cyclization Reactions: : Subsequent cyclization reactions are employed to construct the thieno[2,3-b]pyridine core.

  • Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.

  • Substitution Reactions: : Substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exhibit significant antiviral properties. For instance, research has shown that certain pyrazole derivatives demonstrate efficacy against HIV and other viral infections. A related compound was noted for its anti-HIV type-1 activity with an EC50 of 3.98 μM, indicating its potential as a therapeutic agent against resistant strains of the virus .

Antitumor Properties

The compound's structural characteristics suggest potential applications in cancer treatment. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer activities due to their ability to inhibit specific kinases involved in tumor growth. The introduction of substituents on the pyrazole ring has been shown to enhance the anticancer activity of these compounds .

Photophysical Properties

The unique structure of this compound allows for significant photophysical properties, making it a candidate for applications in organic electronics and photonic devices. Its ability to form stable complexes with metal ions can be exploited in sensor technology .

Synthesis and Derivatization

The synthesis of this compound involves several steps that allow for the introduction of various functional groups, enhancing its biological activity and material properties. Research has focused on optimizing synthetic pathways to improve yield and purity while exploring new derivatives with enhanced functionalities .

Case Study 1: Antiviral Efficacy

In a study published in MDPI, researchers synthesized a series of pyrazole derivatives and tested their antiviral activity against HIV. One derivative exhibited an IC50 value of 1.1 μM against delavirdine-resistant strains, highlighting the potential of structurally similar compounds for therapeutic use .

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating that modifications at specific positions significantly increased their inhibitory effects on cancer cell lines. The findings suggest that similar modifications could enhance the efficacy of this compound in cancer therapy .

Mechanism of Action

The mechanism by which 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(1-methyl-5-ethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide

  • 3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid

  • 3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine

Uniqueness

3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.

Biological Activity

3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₄F₃N₅OS
  • Molecular Weight : 369.36 g/mol
  • CAS Number : 1005566-12-0

Biological Activity Overview

Research indicates that compounds containing pyrazole and thieno[2,3-b]pyridine moieties exhibit a broad range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines. For instance, one study reported that pyrazole derivatives demonstrated IC50 values in the low micromolar range against tumor cell lines such as HeLa and HepG2, indicating potent anticancer properties .
  • Anti-inflammatory Effects : The compound has been implicated in inhibiting pro-inflammatory cytokine release, particularly TNF-alpha, through its action on p38 MAPK pathways. This suggests potential applications in treating autoimmune diseases and inflammatory conditions .
  • Antioxidant Properties : Recent investigations have highlighted the antioxidant activity of similar compounds, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds derived from this scaffold have shown selective inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells .

Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

StudyFindings
Study 1 Investigated the anticancer effects on HepG2 and MCF7 cells showing significant growth inhibition with IC50 values ranging from 0.08 to 12.07 µM .
Study 2 Explored anti-inflammatory properties, demonstrating inhibition of TNF-alpha release in LPS-stimulated macrophages .
Study 3 Assessed antioxidant activity using various assays, indicating strong scavenging effects against free radicals .

Properties

IUPAC Name

3-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5OS/c1-3-23-6(2)8(5-21-23)7-4-9(15(16,17)18)22-14-10(7)11(19)12(25-14)13(20)24/h4-5H,3,19H2,1-2H3,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTJAEOWEWCUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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